molecular formula C7H8FNO B591783 (6-Fluoro-2-methylpyridin-3-yl)methanol CAS No. 884494-98-8

(6-Fluoro-2-methylpyridin-3-yl)methanol

Cat. No. B591783
M. Wt: 141.145
InChI Key: OIRVHSIXTBFZRH-UHFFFAOYSA-N
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Description

“(6-Fluoro-2-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.14 g/mol . The compound is also known by several synonyms, including 2-fluoro-5-(hydroxymethyl)-6-picoline and 6-Fluoro-3-hydroxymethyl-2-methylpyridine .


Molecular Structure Analysis

The molecular structure of “(6-Fluoro-2-methylpyridin-3-yl)methanol” can be represented by the InChI string: InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 . Its canonical SMILES representation is: CC1=C(C=CC(=N1)F)CO .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 33.1 Ų . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • (6-Fluoro-2-methylpyridin-3-yl)methanol and Its Derivatives in Crystallography:
    • A study explored the synthesis and characterization of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from a reaction involving a compound structurally similar to (6-Fluoro-2-methylpyridin-3-yl)methanol. The synthesized compound exhibited a symmetric molecular structure with two intramolecular hydrogen bonds and crystallized in a monoclinic crystal system, belonging to the P21/c space group. This research provides insight into the molecular and crystalline structure of derivatives related to (6-Fluoro-2-methylpyridin-3-yl)methanol, underscoring the importance of moderate intramolecular hydrogen bonds in stabilizing the crystal structure and enabling the isolation of single crystal forms (Percino et al., 2005).
    • Another study focused on the crystal structure of a dinuclear CoII complex with bridging fluoride ligands, which emerged from the reaction of Co(BF4)2·6H2O with tris[(6-methylpyridin-2-yl)methyl]amine in methanol. This complex showcased a distorted octahedral geometry and formed a +II high-spin state. The complex cation and the BF4 − anion in the crystal were interconnected through C—H⋯F hydrogen bonds, leading to the formation of a three-dimensional network, along with an observed intramolecular C—H⋯F hydrogen bond (Inomata & Suenaga, 2014).
    • Research on the synthesis, characterization, and crystal structure of a co-crystal composed of two components: 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, revealed that a solvent- and catalyst-free condensation reaction led to the formation of α-diketone compounds. These compounds co-crystallized in the triclinic space group P-1, demonstrating the potential of solvent and oxygen in transforming precursors obtained from simple condensation reactions into more complex structures (Percino et al., 2007).

Chemical Interactions and Mechanisms

  • Chemical Interactions Involving (6-Fluoro-2-methylpyridin-3-yl)methanol Derivatives:
    • A study elucidating the effect of the structure of 1- and 3-Methyl-5-fluoropyrimidin-4-ones on H-D exchange highlighted that the hydrogen atom in position 6 of 5-fluoro-1-methylpyrimidin-4(1H)-one and its derivatives is readily replaced by deuterium under specific conditions. The zwitterionic structure and the presence of a fluorine atom significantly influence the acidity of the C6-H bond, indicating a particular reactivity pattern that might be relevant to the derivatives of (6-Fluoro-2-methylpyridin-3-yl)methanol (Kheifets et al., 2004).
    • Research on hydrogen-bonded supramolecular architectures in (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides showcased the intricate hydrogen-bonding assemblies forming centrosymmetric dimers or 1-D chains. The architectures depend on hydrogen-bonding interactions involving N–H donors, highlighting the ability of these molecules to form complex 3D networks and the role of weak Cu⋯N coordinate and π–π stacking interactions in linking these structures into larger assemblies (Suksangpanya et al., 2004).

properties

IUPAC Name

(6-fluoro-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRVHSIXTBFZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654270
Record name (6-Fluoro-2-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-2-methylpyridin-3-yl)methanol

CAS RN

884494-98-8
Record name (6-Fluoro-2-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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